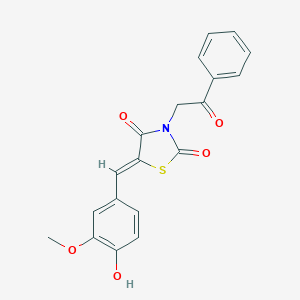

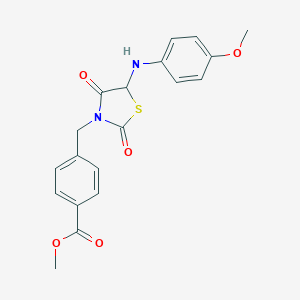

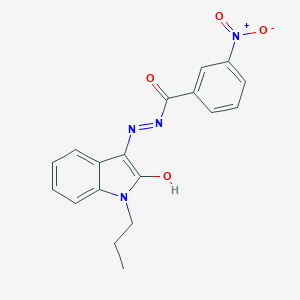

Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate (MMB) is a synthetic compound that has attracted significant attention due to its potential pharmaceutical applications. MMB is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties. In

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its potential to undergo reactions at the benzylic position

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been known to cause changes at the cellular level, potentially influencing cell function and signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, certain reactions may be more favorable at specific pH levels or temperatures .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate in lab experiments is its high potency and specificity. Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate has been shown to exhibit potent anti-inflammatory and anti-cancer properties at low concentrations. However, one limitation of using Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Orientations Futures

For research include the development of Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate analogs, investigation of Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate's potential use in combination therapies, and further understanding of its mechanism of action.

Méthodes De Synthèse

Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is synthesized through a multi-step process that involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with 2-amino-4-methoxybenzoic acid to form 4-((4-methoxyphenyl)amino)benzoic acid. This compound is then reacted with thionyl chloride to form 4-((4-methoxyphenyl)amino)benzoyl chloride. The final step involves the reaction of 4-((4-methoxyphenyl)amino)benzoyl chloride with methyl 4-((2,4-dioxothiazolidin-3-yl)methyl)benzoate to form Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate.

Applications De Recherche Scientifique

Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate has been extensively studied for its potential pharmaceutical applications. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate has also been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate has been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.

Propriétés

IUPAC Name |

methyl 4-[[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-25-15-9-7-14(8-10-15)20-16-17(22)21(19(24)27-16)11-12-3-5-13(6-4-12)18(23)26-2/h3-10,16,20H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCRMVNVCRSEEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)

![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)